4,5-Dimethoxy-2-naphthalenecarboxylic acid
Description
4,5-Dimethoxy-2-naphthalenecarboxylic acid (C₁₃H₁₂O₄) is a naphthalene derivative featuring two methoxy (-OCH₃) groups at the 4- and 5-positions and a carboxylic acid (-COOH) group at the 2-position. This compound belongs to a class of polyaromatic carboxylic acids, where substituent positions significantly influence physicochemical properties.
Properties
IUPAC Name |
4,5-dimethoxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-10-5-3-4-8-6-9(13(14)15)7-11(17-2)12(8)10/h3-7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIUJDACFKDRMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=CC(=C21)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy- typically involves the methoxylation of 2-naphthalenecarboxylic acid. This can be achieved through the reaction of 2-naphthalenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions usually involve heating the mixture to a temperature of around 150-200°C to facilitate the methoxylation process .
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,5-dimethoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The methoxy groups and carboxylic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The most relevant comparator is 3,5-dimethoxy-2-naphthalenecarboxylic acid (C₁₃H₁₂O₄, molecular weight 232.23), a positional isomer with methoxy groups at the 3- and 5-positions . Key differences arise from substituent arrangement, impacting electronic effects, steric interactions, and crystal packing.
Physicochemical Properties
Key Observations:
Melting Point: The 3,5-isomer’s melting point (167–171°C) reflects intermolecular hydrogen bonding between the carboxylic acid and methoxy groups.
Acidity : The electron-donating methoxy groups in the 4,5-positions may reduce carboxylic acid acidity compared to the 3,5-isomer due to increased electron density at the -COOH group.
Biological Activity
4,5-Dimethoxy-2-naphthalenecarboxylic acid (DMNCA) is a compound of considerable interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DMNCA is characterized by the presence of two methoxy groups positioned at the 4 and 5 positions of the naphthalene ring, along with a carboxylic acid functional group. This unique structure influences its reactivity and biological activity, particularly in interactions with various enzymes and receptors.
Antimicrobial Properties
Research has indicated that DMNCA exhibits notable antimicrobial activity . Its structural features allow it to interact effectively with microbial targets, potentially leading to inhibition of growth or metabolic processes. Studies have shown that compounds with similar naphthalene structures often possess antimicrobial properties, suggesting that DMNCA could be explored further for applications in treating infections.
Anticancer Effects
DMNCA has also been investigated for its anticancer properties . The compound's ability to induce apoptosis in cancer cells has been noted, likely due to its interaction with specific cellular pathways. In vitro studies have demonstrated that DMNCA can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
The biological activity of DMNCA can be attributed to several mechanisms:
- Enzyme Interaction : The methoxy groups facilitate binding interactions with enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : DMNCA may act as a ligand for certain receptors, affecting cellular signaling processes that regulate cell growth and apoptosis.
- Oxidative Stress Modulation : The compound has shown potential in scavenging free radicals, thereby exerting antioxidant effects which can protect cells from oxidative damage.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- In a study comparing various naphthalene derivatives, DMNCA demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity :
- Mechanistic Insights :
Comparative Analysis
To better understand the unique properties of DMNCA, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key differences:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 4,5-Dimethoxy-2-naphthalenecarboxylic acid (DMNCA) | Yes | Yes | Enzyme inhibition; receptor binding |
| 1,4-Dihydroxy-2-naphthoic acid | Moderate | Yes | AhR agonism; anti-inflammatory |
| 2-Naphthalenecarboxylic acid | Yes | Limited | Antioxidant; enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
